Urease Inhibitory Potency: 2-Chlorobenzamide Pharmacophore
The closest published quantitative activity data for the 2-chlorobenzamide-adamantyl pharmacophore comes from the thiourea analog N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (compound 3g), which differs from the target compound only by C=S in place of C=O in the linker. In a direct head-to-head series of 10 amantadine-thiourea conjugates (3a–j) assayed against Jack bean urease, compound 3g bearing the 2-chlorophenyl substitution exhibited an IC₅₀ of 0.0087 ± 0.001 µM, ranking as the second most potent compound in the entire aryl sub-series and essentially equipotent with the lead compound 3j (IC₅₀ = 0.0085 ± 0.0011 µM) [1]. By contrast, other aryl-substituted analogs in the same series lacking the ortho-chloro motif showed substantially weaker activity, demonstrating that the 2-chlorobenzamide pharmacophore is a critical driver of potency within this chemotype. The target amide (C=O) is expected to exhibit altered hydrogen-bonding geometry and metabolic stability relative to the thiourea, but the aromatic substitution pattern — uniquely preserved in CAS 57277-43-7 — has been empirically validated as potency-conferring.
| Evidence Dimension | In vitro urease inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (3g, thiourea analog): IC₅₀ = 0.0087 ± 0.001 µM |
| Comparator Or Baseline | Lead compound 3j (N-(adamantan-1-ylcarbamothioyl)octanamide): IC₅₀ = 0.0085 ± 0.0011 µM; other aryl analogs without 2-chloro: IC₅₀ values substantially higher (exact values not reported for all comparators) |
| Quantified Difference | 3g is within 2.4% of the lead compound 3j; the 2-chlorophenyl substitution confers nanomolar potency vs. diminished activity for non-chlorinated aryl analogs |
| Conditions | Jack bean urease inhibition assay; pre-incubation with urea substrate; measured by ELISA-based detection; Molecules 2021, 26(23), 7150 |
Why This Matters
This data establishes the 2-chlorobenzamide pharmacophore as a validated potency element within the adamantyl-amide chemotype, informing procurement decisions for urease-targeted screening campaigns where the unsubstituted benzamide analog (CAS 19026-84-7) would be expected to underperform.
- [1] Ahmed A, Saeed A, Ali OM, et al. Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies. Molecules. 2021;26(23):7150. doi:10.3390/molecules26237150. View Source
